3-(Boc-amino)pentanoic acid chemical properties
3-(Boc-amino)pentanoic acid chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-(Boc-amino)pentanoic Acid
Abstract: This technical guide provides a comprehensive overview of 3-(tert-butoxycarbonylamino)pentanoic acid, a valuable synthetic building block in modern organic chemistry and medicinal research. We will explore its core chemical and physical properties, detailed spectroscopic profile, synthesis, and reactivity, with a particular focus on the strategic role of the tert-butoxycarbonyl (Boc) protecting group. The guide delves into its primary applications as a non-canonical amino acid in peptide synthesis and drug development, offering field-proven insights for researchers and scientists. A detailed experimental protocol for its synthesis and crucial safety information are also provided to ensure proficient and safe handling in a laboratory setting.
Core Physicochemical Properties
3-(Boc-amino)pentanoic acid is a derivative of the beta-amino acid, 3-aminopentanoic acid, where the amino group is protected by a Boc moiety. This protection enhances its stability and solubility in organic solvents, making it a versatile intermediate for complex syntheses.[1][2] Its key properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | 3-[(tert-butoxycarbonyl)amino]pentanoic acid | [3] |
| Molecular Formula | C₁₀H₁₉NO₄ | [4] |
| Molecular Weight | 217.26 g/mol | [4] |
| Appearance | White to off-white solid/powder | [2] |
| pKa | ~4.4 (Predicted for carboxylic acid) | [5][6] |
| Solubility | Soluble in water, DMSO, and other polar organic solvents | [3] |
| Storage Conditions | 2-8°C, in a dry, well-ventilated place | [5] |
| CAS Number | 18664-78-3 (unprotected parent) | [7] |
Molecular Structure and Spectroscopic Profile
The structural characterization of 3-(Boc-amino)pentanoic acid is fundamental for its use in synthesis. The following sections detail the expected spectroscopic signatures for unambiguous identification.
Caption: Chemical structure of 3-(Boc-amino)pentanoic acid.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. In a solvent like DMSO-d₆, the following characteristic signals are expected:
-
~12.0 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
~6.5-7.0 ppm (d, 1H): A doublet for the amide proton (-NH-), which may broaden or shift depending on concentration and temperature.
-
~3.6-3.8 ppm (m, 1H): A multiplet for the proton on the carbon bearing the amino group (-CH(NH)-).
-
~2.2-2.4 ppm (m, 2H): A multiplet for the methylene protons adjacent to the carbonyl group (-CH₂COOH).
-
~1.4-1.6 ppm (m, 2H): A multiplet for the methylene protons of the ethyl group (-CH₂CH₃).
-
1.38 ppm (s, 9H): A sharp, intense singlet characteristic of the nine equivalent protons of the tert-butyl group of the Boc protector.[8]
-
~0.85 ppm (t, 3H): A triplet for the terminal methyl protons of the ethyl group (-CH₂CH₃).
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying the key functional groups present. The spectrum is dominated by the vibrations of the carbonyl and hydroxyl groups.[9]
-
3300-2500 cm⁻¹ (broad): A very broad band due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer.[9]
-
~3350 cm⁻¹ (sharp/medium): N-H stretching from the carbamate.
-
~1710 cm⁻¹ (strong, sharp): C=O stretching of the carboxylic acid carbonyl group.
-
~1690 cm⁻¹ (strong, sharp): C=O stretching of the Boc group's carbamate carbonyl.
-
~1365 cm⁻¹ and ~1390 cm⁻¹: Characteristic bands indicating the tert-butyl group.
-
1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]
-
~940 cm⁻¹ (broad): Out-of-plane O-H wagging, which is a hallmark of a carboxylic acid dimer.[9]
Mass Spectrometry
Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Expected [M+H]⁺: 218.1387 (for C₁₀H₁₉NO₄)
-
Key Fragments: A prominent fragmentation pathway for Boc-protected compounds is the loss of the tert-butyl group or related fragments. Expect to see significant peaks at:
-
m/z [M - 56]⁺: Loss of isobutylene.
-
m/z [M - 100]⁺: Loss of the entire Boc group.
-
m/z 57: The tert-butyl cation, which is often the base peak.[4]
-
Synthesis and Chemical Reactivity
The utility of 3-(Boc-amino)pentanoic acid stems from the predictable and reliable reactivity of its functional groups, particularly the orthogonal nature of the Boc-protected amine and the carboxylic acid.
Synthesis Pathway
The most common and efficient synthesis involves the N-protection of the parent amino acid, 3-aminopentanoic acid, using di-tert-butyl dicarbonate (Boc₂O).[10] This reaction is typically performed under basic conditions, where the amine is deprotonated, enhancing its nucleophilicity to attack the Boc anhydride.
Caption: General workflow for the synthesis of 3-(Boc-amino)pentanoic acid.
Core Reactivity and Strategic Use
The brilliance of the Boc protecting group lies in its stability and selective removal. It is robust against basic conditions, nucleophiles, and mild reducing agents, allowing for a wide range of chemical transformations to be performed on the carboxylic acid moiety without affecting the amine.[11]
-
Carboxylic Acid Reactivity: The -COOH group can be readily activated for amide bond (peptide) formation using standard coupling reagents such as EDC/NHS, HBTU, or PyBOP. It can also be esterified or reduced as needed.
-
Boc Group Deprotection: The Boc group is easily and cleanly removed under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[8] The mechanism proceeds via protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which is scavenged to form isobutylene, and the release of carbon dioxide and the free amine.[12] This acid-lability makes it orthogonal to base-labile protecting groups like Fmoc, a cornerstone of modern solid-phase peptide synthesis.[11]
Caption: Strategic use in a typical peptide synthesis cycle.
Applications in Research and Drug Development
3-(Boc-amino)pentanoic acid serves as a crucial building block for introducing a beta-amino acid residue into a larger molecule, a strategy widely employed in medicinal chemistry.
-
Peptide Synthesis: It is used to synthesize peptidomimetics and novel peptide structures. Beta-amino acids, when incorporated into a peptide backbone, can induce specific secondary structures (like helices) and, critically, often confer enhanced resistance to enzymatic degradation by proteases compared to their natural alpha-amino acid counterparts.[2][13]
-
Drug Development: This compound is a valuable starting material for creating enzyme inhibitors, receptor ligands, and other bioactive molecules.[1][2] The pentanoic acid structure can serve as a scaffold or spacer, while the amino functionality allows for further elaboration.
-
PROTAC Development: Boc-protected amino acids are frequently used as linkers in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are novel therapeutic agents designed to degrade specific target proteins.[14]
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is essential to ensure safety.
-
Hazard Identification: 3-(Boc-amino)pentanoic acid and its analogs are classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] The corresponding GHS pictogram is GHS07 (exclamation mark).
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably under a chemical fume hood.[15]
-
Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat.[16][17]
-
Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[18]
-
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. Recommended storage temperature is between 2-8°C.
Experimental Protocol: Synthesis of 3-(Boc-amino)pentanoic Acid
This protocol describes a standard procedure for the N-Boc protection of 3-aminopentanoic acid.
Materials:
-
3-aminopentanoic acid (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)
-
Sodium hydroxide (NaOH) (1.0 N aqueous solution)
-
tert-Butanol
-
Ethyl acetate
-
Hexane
-
1 M Sodium bisulfate (NaHSO₄) or 1 M HCl
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Magnetic stirrer, round-bottom flask, separatory funnel
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 3-aminopentanoic acid in a 1:1 mixture of 1.0 N NaOH(aq) and tert-butanol. Stir until a clear solution is obtained.
-
Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) portion-wise at room temperature.
-
Reaction: Allow the mixture to stir at room temperature for 12-24 hours. The progress can be monitored by TLC (Thin Layer Chromatography).
-
Initial Workup: Once the reaction is complete, transfer the mixture to a separatory funnel. Wash the aqueous layer twice with an equal volume of hexane to remove any unreacted Boc₂O and other nonpolar impurities. Discard the organic (hexane) layers.
-
Acidification: Cool the aqueous layer in an ice bath. Carefully acidify the solution to a pH of ~2-3 by slowly adding 1 M NaHSO₄ or 1 M HCl. The product will precipitate or become extractable. CO₂ evolution may be observed.
-
Extraction: Extract the acidified aqueous layer three times with an equal volume of ethyl acetate.[10]
-
Washing and Drying: Combine the organic (ethyl acetate) extracts. Wash the combined extracts once with water and once with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Isolation: Filter off the drying agent. Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to yield the final product, 3-(Boc-amino)pentanoic acid, typically as a white solid.[10] The product can be further purified by recrystallization or column chromatography if necessary.
Conclusion
3-(Boc-amino)pentanoic acid is more than a simple chemical; it is an enabling tool for innovation in the life sciences. Its well-defined physicochemical properties, predictable reactivity, and the strategic advantage conferred by the Boc protecting group make it an indispensable component in the synthesis of advanced peptides and complex pharmaceutical agents. This guide provides the foundational knowledge required for researchers to confidently and effectively incorporate this versatile building block into their synthetic programs.
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An In-Depth Technical Guide